An In-depth Technical Guide to Cbz-PEG2-bromide: Properties, Specifications, and Applications in Drug Development
An In-depth Technical Guide to Cbz-PEG2-bromide: Properties, Specifications, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cbz-PEG2-bromide, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in bioconjugation, drug delivery, and the design of novel therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Specifications
Cbz-PEG2-bromide, systematically named benzyl (2-(2-bromoethoxy)ethyl)carbamate, is a versatile chemical tool featuring a carboxybenzyl (Cbz) protected amine and a terminal bromide. The presence of a short, hydrophilic diethylene glycol (PEG2) spacer enhances its solubility in aqueous and organic media, a crucial attribute for bioconjugation reactions.
Below is a summary of its key chemical and physical properties:
| Property | Specification |
| Chemical Name | Benzyl (2-(2-bromoethoxy)ethyl)carbamate |
| Synonyms | Cbz-PEG2-bromide, N-Cbz-2-(2-bromoethoxy)ethylamine |
| CAS Number | 2100283-00-7 |
| Molecular Formula | C₁₄H₂₀BrNO₄ |
| Molecular Weight | 346.22 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥97% |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG spacer imparts some aqueous solubility. |
| Storage Conditions | Store at 4°C or -20°C, protected from moisture. |
Applications in Bioconjugation and Drug Development
The unique trifunctional nature of Cbz-PEG2-bromide—comprising a stable protecting group, a reactive handle, and a flexible spacer—makes it a valuable linker in several advanced applications.
Linker for Proteolysis Targeting Chimeras (PROTACs)
The primary application of Cbz-PEG2-bromide is in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
In this context, Cbz-PEG2-bromide serves as a component of the linker that connects the target protein ligand to the E3 ligase ligand. The Cbz group can be deprotected to reveal a primary amine, which can then be coupled to a carboxylic acid-containing E3 ligase ligand (or vice versa). The bromide end can be used to attach the linker to the target protein ligand, often through nucleophilic substitution with a corresponding amine or thiol on the ligand. The defined length of the PEG2 spacer is critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
PEGylation and Drug Delivery
PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6] Cbz-PEG2-bromide can be used to introduce a short PEG linker to a drug molecule or a targeting moiety. This can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[7][8]
Experimental Protocols
While specific protocols for Cbz-PEG2-bromide are often proprietary or part of ongoing research, the following represents a generalized experimental workflow for its use in the synthesis of a PROTAC, based on standard bioconjugation techniques.
General Protocol for PROTAC Synthesis using Cbz-PEG2-bromide:
This protocol outlines a two-step process: 1) conjugation of Cbz-PEG2-bromide to a target protein ligand containing a nucleophilic handle (e.g., a primary amine), and 2) deprotection of the Cbz group and subsequent coupling to an E3 ligase ligand.
Materials:
-
Cbz-PEG2-bromide
-
Target protein ligand with a primary amine (Ligand-NH₂)
-
E3 ligase ligand with a carboxylic acid (E3-COOH)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Palladium on carbon (Pd/C) for Cbz deprotection (or other suitable deprotection reagents)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reaction vessels and standard laboratory glassware
-
Purification equipment (e.g., HPLC)
Step 1: Conjugation of Cbz-PEG2-bromide to the Target Protein Ligand
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Dissolve the target protein ligand (Ligand-NH₂) (1 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.
-
Add Cbz-PEG2-bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate (Ligand-NH-PEG2-Cbz) by column chromatography or preparative HPLC.
Step 2: Cbz Deprotection and Coupling to the E3 Ligase Ligand
-
Dissolve the purified intermediate (Ligand-NH-PEG2-Cbz) in a suitable solvent (e.g., methanol or ethanol).
-
Add Pd/C (catalytic amount) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine (Ligand-NH-PEG2-NH₂).
-
In a separate flask, activate the carboxylic acid of the E3 ligase ligand (E3-COOH) (1 equivalent) with peptide coupling reagents such as HATU (1.1 equivalents) and HOBt (1.1 equivalents) in the presence of DIPEA (2-3 equivalents) in anhydrous DMF for 30 minutes.
-
Add the deprotected amine (Ligand-NH-PEG2-NH₂) (1 equivalent) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of a PROTAC and a typical experimental workflow for its synthesis.
The PROTAC Mechanism of Action
References
- 1. ijacskros.com [ijacskros.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
